Bioavailability Comparison: Uridine vs. Triacetyluridine (TAU) Prodrug
Oral uridine exhibits low bioavailability (7.7%) due to rapid catabolism, whereas its prodrug triacetyluridine (TAU) achieves 53% relative bioavailability—a 7-fold improvement [1]. In human subjects, a TAU-rich nutritional supplement (NucleomaxX®) achieved peak plasma uridine concentrations of 150.9±39.3 µM, representing a 4-fold increase in Cmax and AUC compared to equimolar uridine [2]. FDA-approved XURIDEN® delivers 4- to 6-fold more uridine into systemic circulation than oral uridine on an equimolar basis [3].
| Evidence Dimension | Oral Bioavailability (Relative) |
|---|---|
| Target Compound Data | Uridine: 7.7% relative bioavailability |
| Comparator Or Baseline | Triacetyluridine (TAU): 53% relative bioavailability |
| Quantified Difference | 7-fold higher for TAU (53% vs 7.7%) |
| Conditions | Oral administration in mice, plasma uridine measurement |
Why This Matters
The stark bioavailability difference mandates selection of the appropriate form for specific research or therapeutic applications—uridine for in vitro studies, TAU for oral in vivo efficacy.
- [1] Ashour OM, Naguib FN, Goudgaon NM, et al. 5-(m-Benzyloxybenzyl)barbituric acid acyclonucleoside, a uridine phosphorylase inhibitor, and 2′,3′,5′-tri-O-acetyluridine, a prodrug of uridine, as modulators of plasma uridine concentration. Biochem Pharmacol. 1996;51(12):1601-1611. doi:10.1016/0006-2952(96)00102-5 View Source
- [2] Weinberg ME, Roman MC, Jacob P, et al. Enhanced uridine bioavailability following administration of a triacetyluridine-rich nutritional supplement. PLoS ONE. 2011;6(2):e14709. doi:10.1371/journal.pone.0014709 View Source
- [3] BTG International Inc. XURIDEN® (uridine triacetate) FDA Package Insert. 2025. Available from: https://medlibrary.org/lib/rx/meds/xuriden/page/3/ View Source
